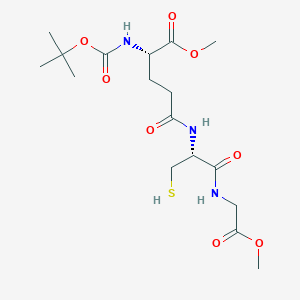

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester

Vue d'ensemble

Description

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is a protected form of Glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is often used in biochemical research due to its stability and ability to protect the thiol group of Glutathione from oxidation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester typically involves the protection of the amino and carboxyl groups of Glutathione. The process begins with the reaction of Glutathione with tert-butoxycarbonyl chloride to protect the amino group. This is followed by esterification of the carboxyl groups using methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiol group of the cysteine residue.

Reduction: The compound can be reduced back to its free thiol form under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, especially at the ester and amide bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Disulfide-linked Glutathione derivatives.

Reduction: Free thiol Glutathione.

Substitution: Various substituted Glutathione derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Peptide Synthesis

N-Boc-GSH(OMe)2 serves as a protected precursor in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The presence of the Boc group allows for controlled release of the active glutathione moiety under acidic conditions or enzymatic cleavage, facilitating the stepwise addition of amino acids .

Biological Studies

The compound is employed in studies involving oxidative stress and redox biology. Its stability makes it suitable for investigating glutathione metabolism, cellular detoxification processes, and its role in regulating cell signaling pathways.

Key Biological Applications:

- Investigating the impact of glutathione on cell cycle regulation and apoptosis.

- Developing therapeutic agents targeting the glutathione system or cysteine-containing enzymes.

Medicinal Chemistry

This compound is being explored for its potential therapeutic effects in diseases associated with oxidative stress. Its antioxidant properties make it a candidate for further research into treatment modalities for conditions like neurodegenerative diseases and cancer .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant activity of N-Boc-GSH(OMe)2 in cellular models exposed to oxidative stress. The compound demonstrated significant protective effects against reactive oxygen species (ROS), suggesting its potential application in developing antioxidant therapies.

Case Study 2: Peptide Development

In another research project, N-Boc-GSH(OMe)2 was utilized to synthesize peptides that mimic natural antioxidant systems. The resulting peptides exhibited enhanced stability and bioactivity, highlighting the utility of this compound in drug design.

Mécanisme D'action

The mechanism of action of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester involves the protection of the thiol group of Glutathione, preventing its oxidation. This allows the compound to maintain its redox activity and participate in various biochemical processes. The molecular targets include enzymes involved in redox reactions and pathways related to oxidative stress .

Comparaison Avec Des Composés Similaires

N-acetylcysteine: Another thiol-containing compound used for its antioxidant properties.

Glutathione Monoethyl Ester: A derivative of Glutathione with similar protective properties.

S-adenosylmethionine: A compound involved in methylation reactions and redox biology.

Uniqueness: N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester is unique due to its dual protection of both the amino and carboxyl groups, providing enhanced stability compared to other Glutathione derivatives. This makes it particularly useful in research and industrial applications where stability is crucial .

Activité Biologique

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester (N-tBoc L-glutathione dimethyl ester) is a synthetic derivative of glutathione, an important tripeptide involved in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the context of oxidative stress and cellular signaling. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Properties

N-tBoc L-glutathione dimethyl ester is synthesized through Fischer esterification of L-glutathione disulfide (GSSG) using hydrochloric acid in dry methanol. The resulting compound is characterized by its protective tert-butyloxycarbonyl (Boc) group, which enhances stability and solubility in various solvents. The synthesis pathway yields the dimethyl ester in good overall yields, making it accessible for further biological studies .

N-tBoc L-glutathione dimethyl ester exhibits several biological activities primarily attributed to its role as a precursor to glutathione. The following mechanisms have been identified:

- Antioxidant Activity : The compound acts as a potent antioxidant by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Regulation of Cellular Signaling : It influences cellular signaling pathways, particularly those related to stress responses and apoptosis.

- Detoxification : As a glutathione derivative, it plays a crucial role in detoxifying harmful substances by conjugating with electrophiles.

1. Antioxidant Properties

N-tBoc L-glutathione dimethyl ester has been shown to enhance the antioxidant capacity of cells. In vitro studies demonstrated that it significantly increases the levels of reduced glutathione (GSH), which is critical for maintaining redox homeostasis .

2. Cytoprotection

Research indicates that N-tBoc L-glutathione dimethyl ester provides cytoprotection against various stressors, including UV radiation and chemical toxins. This protective effect is mediated through the upregulation of antioxidant enzymes and modulation of apoptosis-related proteins .

3. Therapeutic Potential

The compound has been explored for its therapeutic potential in conditions associated with oxidative stress, such as neurodegenerative diseases and cancer. Studies suggest that it may enhance the efficacy of chemotherapeutic agents by mitigating oxidative damage to healthy cells while sensitizing cancer cells to treatment .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of N-tBoc L-glutathione dimethyl ester in a model of oxidative stress-induced neuronal injury. Results indicated that pre-treatment with the compound significantly reduced neuronal apoptosis and improved cell viability compared to controls .

Case Study 2: Cancer Treatment Synergy

In another study, N-tBoc L-glutathione dimethyl ester was administered alongside doxorubicin in cancer cell lines. The combination therapy resulted in enhanced apoptosis in cancer cells while protecting non-cancerous cells from drug-induced toxicity, highlighting its potential as an adjuvant treatment .

Data Summary

Analyse Des Réactions Chimiques

Hydrolysis of Ester Groups

Boc-GSH(OMe)₂ undergoes hydrolysis under acidic or basic conditions to regenerate free glutathione. This reaction is critical for releasing the active molecule after synthetic modifications.

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Acidic Cleavage of the N-tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group on the cysteine residue is selectively removed under acidic conditions, enabling access to the free amine for further peptide coupling.

-

Conditions : Trifluoroacetic acid (TFA) or dry HCl in ethyl acetate .

-

Outcome : Deprotection generates a free amine (-NH₂) and releases tert-butanol and CO₂ .

-

Yield : >90% deprotection efficiency reported in peptide synthesis workflows .

Disulfide Bond Reduction

Though Boc-GSH(OMe)₂ itself lacks a disulfide bond, its dimeric form (disulfide-linked) undergoes reductive cleavage.

-

Outcome : Reduction of disulfide bonds yields two equivalents of Boc-GSH(OMe)₂ .

-

Mechanism : Phosphine-mediated reduction via nucleophilic attack on sulfur-sulfur bonds.

Thiol-Mediated Conjugation Reactions

The cysteine thiol (-SH) group, once deprotected, participates in thiol-specific reactions.

-

Michael Addition :

-

Oxidation :

Research Findings and Insights

-

Selectivity in Deprotection :

-

Synthetic Utility :

-

Stability Considerations :

Propriétés

IUPAC Name |

methyl (2S)-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJDHYOKKOEQDI-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559042 | |

| Record name | Dimethyl (4R,9S)-13,13-dimethyl-3,6,11-trioxo-4-(sulfanylmethyl)-12-oxa-2,5,10-triazatetradecane-1,9-dicarboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120033-58-1 | |

| Record name | Dimethyl (4R,9S)-13,13-dimethyl-3,6,11-trioxo-4-(sulfanylmethyl)-12-oxa-2,5,10-triazatetradecane-1,9-dicarboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.